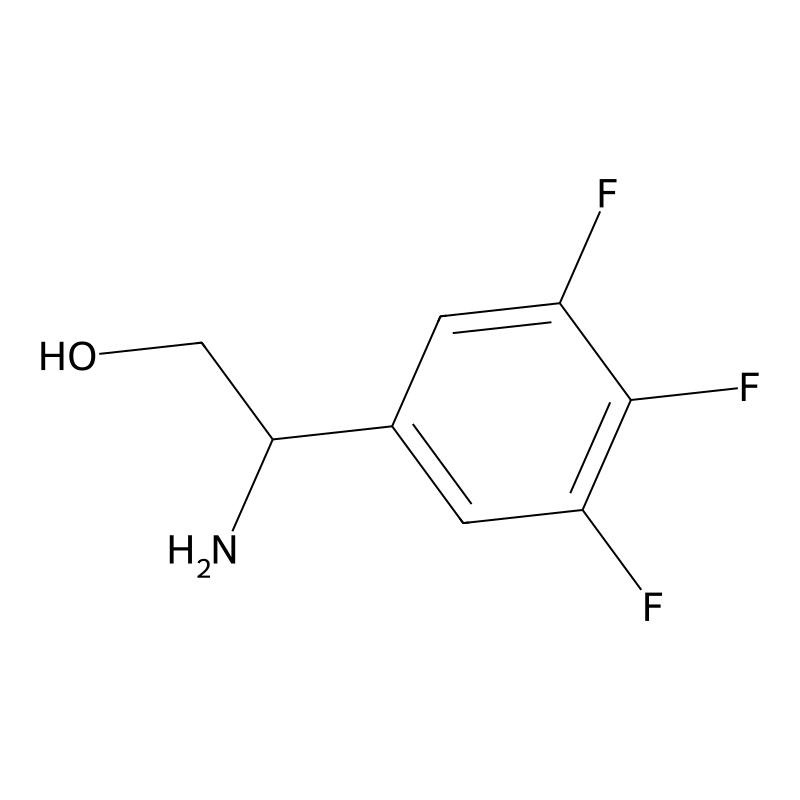2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C₈H₈F₃NO. It features a trifluoromethyl group attached to a phenyl ring, making it notable for its unique electronic properties and potential biological activity. The compound is also known as 2-(3,4,5-trifluorophenyl)ethanol and has various applications in pharmaceuticals and chemical research .
The reactivity of 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol can be attributed to its amino and hydroxyl functional groups. Key reactions include:
- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
- Acid-Base Reactions: The hydroxyl group can participate in acid-base reactions, allowing for the formation of salts.
- Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or enamines.
These reactions are essential for synthesizing derivatives and exploring its biological activity.
Research indicates that 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol exhibits significant biological activity. It has been studied for its potential as:
- Antidepressant Agents: Compounds with similar structures have shown efficacy in modulating neurotransmitter systems.
- Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth through various mechanisms.
Further studies are needed to elucidate its specific biological pathways and therapeutic potential .
Several methods exist for synthesizing 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol:
- Reduction of Ketones: One common method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride.
- Amination of Alcohols: Another approach is the amination of alcohol derivatives where the trifluorophenyl group is introduced through electrophilic aromatic substitution.
- Direct Fluorination: Fluorination techniques can be employed to introduce trifluoromethyl groups onto aromatic rings prior to forming the amino alcohol .
The compound has several applications across various fields:
- Pharmaceuticals: Its potential as an antidepressant or anticancer agent makes it a candidate for drug development.
- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
- Material Science: The unique properties of the trifluoromethyl group can be exploited in developing advanced materials with specific characteristics.
Studies focusing on the interactions of 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol with biological targets are crucial. These include:
- Binding Affinity Studies: Investigating how well the compound binds to neurotransmitter receptors or enzymes.
- Mechanistic Studies: Understanding how it affects cellular pathways or signaling mechanisms.
Such studies are vital for determining its viability as a therapeutic agent .
Several compounds share structural similarities with 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-2-(3,4-difluorophenyl)ethan-1-ol | C₈H₈F₂N₁O | Contains two fluorine atoms instead of three. |
| 2-Amino-1-(3-fluorophenyl)ethanol | C₈H₉F₁N₁O | Only one fluorine atom; lacks trifluoro substituents. |
| 2-Amino-2-(4-fluorophenyl)ethan-1-ol | C₈H₉F₁N₁O | Fluorine at para position; different electronic effects. |
The presence of three fluorine atoms in 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol enhances its lipophilicity and may contribute to its distinct biological properties compared to these similar compounds .








